3-[(3-Acetylphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(3-Acetylphenyl)sulfamoyl]benzoic acid is a compound that belongs to the class of sulfamoylbenzoic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Acetylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-acetylbenzenesulfonamide with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Acetylphenyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(3-Acetylphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[(3-Acetylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A related compound with similar structural features but lacking the acetyl group.
N-Substituted 4-sulfamoylbenzoic acid derivatives: Compounds with various substituents on the sulfonamide nitrogen, exhibiting different biological activities.
Uniqueness
3-[(3-Acetylphenyl)sulfamoyl]benzoic acid is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-[(3-acetylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-10(17)11-4-2-6-13(8-11)16-22(20,21)14-7-3-5-12(9-14)15(18)19/h2-9,16H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAICJNWQKRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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